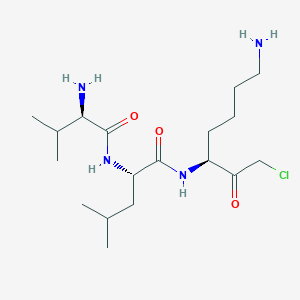
D-Val-Leu-Lys-Chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various experimental setups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-Chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced at the final stage of the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: D-Val-Leu-Lys-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.
Major Products Formed: The major products formed from reactions involving this compound are covalent enzyme-inhibitor complexes. These complexes are stable and can be analyzed to gain insights into enzyme mechanisms.
Aplicaciones Científicas De Investigación
Plasminogen Activation Studies
In several studies, D-Val-Leu-Lys-Chloromethylketone has been utilized to investigate plasminogen activation mechanisms. For instance, it has been shown to effectively inhibit the activity of urokinase-type plasminogen activator (uPA), which plays a pivotal role in cancer metastasis and tissue remodeling. The compound's ability to modulate uPA activity has implications for therapeutic strategies aimed at controlling pathological conditions such as thrombosis and cancer progression .
Kinetic Characterization
The kinetic properties of this compound have been characterized in various experimental setups. For example, studies have documented its impact on the hydrolysis rates of synthetic substrates like D-Val-Leu-Lys-p-nitroanilide, providing insights into the compound's effectiveness as a protease inhibitor under different conditions .
Inhibition of Serine Proteases
One notable case study involved the use of this compound to assess its inhibitory effects on human antiplasmin and other serine proteases. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as a therapeutic agent in managing conditions associated with excessive fibrinolysis .
Cancer Research
In cancer research, this compound has been applied to investigate its effects on tumor cell invasiveness. By inhibiting uPA activity, the compound has shown promise in reducing the metastatic potential of cancer cells in vitro and in vivo models, suggesting its utility as an adjunct therapy in cancer treatment regimens .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Plasminogen Activation | Inhibits uPA activity | Reduces plasmin generation; affects fibrinolysis |
| Kinetic Studies | Characterizes hydrolysis rates of synthetic substrates | Effective inhibition demonstrated under varied conditions |
| Cancer Research | Assesses impact on tumor invasiveness | Reduces metastatic potential; potential adjunct therapy |
Mecanismo De Acción
The mechanism of action of D-Val-Leu-Lys-Chloromethylketone involves the formation of a covalent bond between the chloromethylketone group and the active site of the target protease. This covalent modification inhibits the protease’s activity, allowing researchers to study the enzyme’s function and regulation.
Comparación Con Compuestos Similares
Similar Compounds:
- H-D-Val-Leu-Lys-aldehyde
- H-D-Val-Leu-Lys-fluoromethylketone
- H-D-Val-Leu-Lys-boronic acid
Uniqueness: D-Val-Leu-Lys-Chloromethylketone is unique due to its high reactivity and specificity for certain proteases. Compared to similar compounds, it forms more stable covalent bonds with target enzymes, making it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C18H35ClN4O3 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |
Clave InChI |
BFFGVNDZOIYMKV-OFQRWUPVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |
Secuencia |
VLK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















